molecular formula C24H29FO6 B2838280 11-Oxo-Betamethsone-21-Acetate CAS No. 4772-08-1

11-Oxo-Betamethsone-21-Acetate

Cat. No.: B2838280
CAS No.: 4772-08-1
M. Wt: 432.488
InChI Key: GDHVOWYSNMKQPU-HYULNMSXSA-N
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Description

11-Oxo-Betamethsone-21-Acetate: is a synthetic corticosteroid compound with the molecular formula C24H29FO6 . It is a derivative of betamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in pharmaceutical research and development due to its efficacy in modulating inflammatory responses and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-Betamethsone-21-Acetate typically involves the esterification of betamethasone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

Betamethasone+Acetic AnhydrideThis compound+Acetic Acid\text{Betamethasone} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Betamethasone+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure control systems. The crude product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 11-Oxo-Betamethsone-21-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

11-Oxo-Betamethsone-21-Acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-Oxo-Betamethsone-21-Acetate involves its interaction with glucocorticoid receptors in the cytoplasm. Upon binding to these receptors, the compound forms a receptor-ligand complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include:

Comparison with Similar Compounds

    Betamethasone: The parent compound with similar anti-inflammatory properties.

    Dexamethasone: Another potent glucocorticoid with a similar mechanism of action.

    Prednisolone: A glucocorticoid with comparable therapeutic applications.

Uniqueness: 11-Oxo-Betamethsone-21-Acetate is unique due to its specific esterification at the 21st position, which can influence its pharmacokinetic properties and potency. This modification can result in differences in absorption, distribution, metabolism, and excretion compared to other glucocorticoids .

Properties

IUPAC Name

[2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHVOWYSNMKQPU-HYULNMSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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